![molecular formula C13H19BN2O3 B1394561 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzohydrazide CAS No. 1191063-60-1](/img/structure/B1394561.png)
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzohydrazide
Overview
Description
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzohydrazide is a chemical compound with the molecular formula C12H17BO2 . It is also known as 苯硼酸频哪醇酯 . This compound is often used in the preparation of pharmaceuticals and chemical intermediates .
Synthesis Analysis
The synthesis of similar compounds involves substitution reactions . For instance, Tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate is obtained through two substitution reactions .Chemical Reactions Analysis
Compounds with the 4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl group are known to undergo borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . They can also undergo hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .Physical And Chemical Properties Analysis
The compound is a colorless oily substance at room temperature . It has a molecular weight of 204.07 . Other properties such as density (0.99±0.1 g/cm3), melting point (27-31°C), boiling point (130°C/20mmHg), flash point (225°F), vapor pressure (0.00586mmHg at 25°C), and refractive index (1.49) have been reported .Scientific Research Applications
Synthesis and Crystal Structure Analysis
Compounds like methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate have been synthesized and characterized, emphasizing the importance of such compounds in structural chemistry. These compounds are obtained through substitution reactions and their structures confirmed by various spectroscopic methods and X-ray diffraction. Density Functional Theory (DFT) calculations provide insights into their molecular structures and physicochemical properties (Huang et al., 2021), (Huang et al., 2021).
Boronate Ester Intermediates in Organic Chemistry
The synthesis of (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)arenes, vital intermediates in organic chemistry, through Pd-catalyzed borylation demonstrates the utility of such compounds in creating complex organic structures (Takagi & Yamakawa, 2013).
Use in Boronate-Based Fluorescence Probes
Boronate ester compounds have been utilized in the development of boronate-based fluorescence probes for detecting hydrogen peroxide. This application is significant in biochemical and environmental sensing (Lampard et al., 2018).
Microwave-Assisted Synthesis
The microwave-assisted synthesis of N-Substituted 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzimidazoles for Suzuki–Miyaura cross-coupling showcases the compound’s application in efficient and rapid chemical synthesis (Rheault et al., 2009).
Prochelator Applications in Oxidative Stress
Compounds like BSIH, which contain 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzohydrazide, have been studied as prochelators for conditionally targeting iron sequestration in cells under oxidative stress, highlighting their potential in medicinal chemistry and therapeutic applications (Wang & Franz, 2018).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Compounds with similar structures, such as 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, are often used in organic synthesis and medicinal chemistry .
Mode of Action
Compounds with similar structures are known to participate in borylation reactions . In these reactions, the boron atom in the compound forms a bond with a carbon atom in another molecule, typically in the presence of a transition metal catalyst .
Biochemical Pathways
The compound’s potential involvement in borylation reactions suggests it could influence a variety of biochemical processes, depending on the other reactants present .
Result of Action
Its potential involvement in borylation reactions suggests it could influence the structure and function of other molecules .
properties
IUPAC Name |
3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzohydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BN2O3/c1-12(2)13(3,4)19-14(18-12)10-7-5-6-9(8-10)11(17)16-15/h5-8H,15H2,1-4H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZTWONJSXRKQGA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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